N-[2-(2,5-dimethylthiophene-3-sulfonamido)ethyl]prop-2-enamide
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Description
“N-[2-(2,5-dimethylthiophene-3-sulfonamido)ethyl]prop-2-enamide” is a chemical compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The compound also contains a sulfonamide group, which is a functional group that consists of a sulfur atom, two oxygen atoms, and a nitrogen atom .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, involves various types of reactions, including electrophilic, nucleophilic, and radical reactions . The exact synthesis process for this specific compound is not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 57 bonds, with 28 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 4 double bonds, and 5 aromatic bonds . It also contains a five-membered ring and a six-membered ring .Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 270.8 . The compound is stored at room temperature .Safety and Hazards
The safety information for “N-[2-(2,5-dimethylthiophene-3-sulfonamido)ethyl]prop-2-enamide” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
N-[2-[(2,5-dimethylthiophen-3-yl)sulfonylamino]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c1-4-11(14)12-5-6-13-18(15,16)10-7-8(2)17-9(10)3/h4,7,13H,1,5-6H2,2-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXOBYDWKJNZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NCCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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